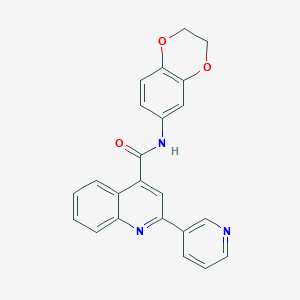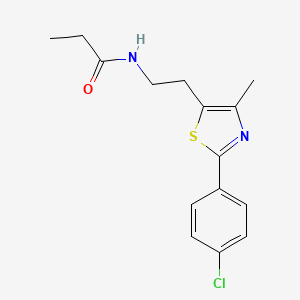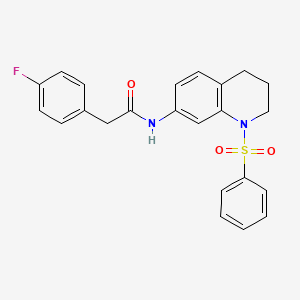
3-(4-Ethylpiperazin-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and fluorobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Substitution with Piperazine Groups: The pyridazine core is then reacted with 4-ethylpiperazine and 4-(4-fluorobenzenesulfonyl)piperazine under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The piperazine and fluorobenzenesulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety.
Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethylpiperazin-1-yl)propan-1-amine
- 4-(4-Ethylpiperazin-1-yl)aniline
- Trazodone Related Compounds
Uniqueness
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the presence of both piperazine and fluorobenzenesulfonyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H27FN6O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C20H27FN6O2S/c1-2-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)30(28,29)18-5-3-17(21)4-6-18/h3-8H,2,9-16H2,1H3 |
InChI Key |
NNTYPCBWQXWOCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)
![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)


![N-ethyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11260620.png)
![2-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260626.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260646.png)
![2-Cyclohexyl-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}acetamide](/img/structure/B11260652.png)
![7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260653.png)
![N-(3-fluorophenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260658.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260665.png)
